molecular formula C40 H56 B162408 epsilon,psi-Carotene CAS No. 472-92-4

epsilon,psi-Carotene

Cat. No. B162408
CAS RN: 472-92-4
M. Wt: 536.9 g/mol
InChI Key: WGIYGODPCLMGQH-GOXCNPTKSA-N
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Description

Epsilon,psi-Carotene, also known as ε-Carotene, is a type of carotene . It can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal .


Molecular Structure Analysis

The epsilon,psi-Carotene molecule contains a total of 96 bond(s). There are 40 non-H bond(s), 12 multiple bond(s), 13 rotatable bond(s), 12 double bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

The cyclization of lycopene (psi, psi-carotene) is a key branch point in the pathway of carotenoid biosynthesis . When combined, the beta and epsilon cyclases convert lycopene to alpha-carotene (beta, epsilon-carotene), a carotenoid with one beta and one epsilon ring .


Physical And Chemical Properties Analysis

Epsilon,psi-Carotene has a molar mass of 536.888 g·mol −1 and appears as a crystal . Its melting point is 190 °C .

Scientific Research Applications

Role in Photosystem Photoprotection

Epsilon, psi-carotene, like other carotenes, plays a critical role in the photosynthetic machinery of plants. Carotenes bind and stabilize photosynthetic complexes, enhance the light-harvesting capacity of chlorophyll-binding proteins, and are crucial for chloroplast photoprotection. Specifically, the szl1 mutant of Arabidopsis, which has a reduced carotene content, exhibits impaired photoprotection in both photosystems I and II when exposed to high light at chilling temperatures. This finding indicates the indispensable role of carotenes in safeguarding the photosynthetic apparatus under stress conditions (Cazzaniga et al., 2012).

Antioxidant Properties and Chemoprevention

Lycopene, a form of psi,psi-carotene, is known for its antioxidant properties. It is highly reactive towards oxygen and free radicals, which likely contributes to its efficacy as a chemopreventive agent against cancer. The compound's 11 conjugated and two non-conjugated double bonds make it highly reactive and beneficial for preventing oxidative damage and potentially providing therapeutic effects in conditions like cancer (van Breemen & Pajkovic, 2008).

Cardioprotection

Epsilon-protein kinase C activation, involved in cardioprotection against ischemia, highlights the therapeutic potential of psi-epsilon compounds. The epsilonPKC activator psi(epsilon)RACK, when delivered in vivo, induces cardioprotection, reduces the incidence of lethal arrhythmias during ischemia-reperfusion, and does not cause desensitization or downregulation of epsilonPKC. This suggests that compounds like psi(epsilon)RACK could be beneficial for patients with ischemic heart disease (Inagaki et al., 2005).

Structural Roles in Photosynthetic Apparatus

The absence of specific carotenoids like lutein, violaxanthin, and neoxanthin affects the functional chlorophyll antenna size of photosystem-II but not that of photosystem-I, indicating the importance of specific carotenes in the structure and function of photosynthetic complexes. The presence of other carotenes, like beta-carotene and zeaxanthin, can replace the missing carotenoids in most of the functional light-harvesting antenna, underscoring the versatile structural roles of carotenes in the photosynthetic apparatus (Polle et al., 2001).

Mechanism of Action

The inability of the epsilon cyclase to catalyze the introduction of a second epsilon ring reveals the mechanism by which production and proportions of beta,beta- and beta, epsilon-carotenoids may be controlled and adjusted in plants and algae, while avoiding the formation of the inappropriate epsilon,epsilon-carotenoids .

Future Directions

The study of carotenoids, including epsilon,psi-Carotene, is a promising field due to their diverse biological functions . Future research could focus on the genetic modification of algal strains to enhance carotenoid contents . Additionally, the development of new methods for the extraction and classification of carotenoids could also be a potential area of exploration .

properties

IUPAC Name

6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYGODPCLMGQH-BXOLYSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026556
Record name (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

epsilon,psi-Carotene

CAS RN

472-92-4
Record name δ-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE2M2UXOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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